6-fluoro-N-phenyl-1,3-benzothiazol-2-amine
Description
6-fluoro-N-phenyl-1,3-benzothiazol-2-amine is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorine atom at the 6th position and a phenyl group attached to the nitrogen atom at the 2nd position of the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Properties
IUPAC Name |
6-fluoro-N-phenyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2S/c14-9-6-7-11-12(8-9)17-13(16-11)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCVVVLTUPKXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327173 | |
| Record name | 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815893 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
700363-18-4 | |
| Record name | 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with fluorinated aniline derivatives. One common method is the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another approach involves the reaction of 2-mercaptoaniline with acid chlorides .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques are used to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-phenyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
Scientific Research Applications
6-fluoro-N-phenyl-1,3-benzothiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Lacks the fluorine and phenyl groups, resulting in different biological activities.
6-chloro-N-phenyl-1,3-benzothiazol-2-amine: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and biological properties.
Uniqueness
6-fluoro-N-phenyl-1,3-benzothiazol-2-amine is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound in drug design and development .
Biological Activity
6-Fluoro-N-phenyl-1,3-benzothiazol-2-amine (CAS No. 700363-18-4) is a compound belonging to the benzothiazole class, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound exhibits a unique structure characterized by the presence of a fluorine atom and a phenyl group attached to a benzothiazole core. The molecular formula is C13H10FN2S, and it has a molecular weight of 246.29 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
Pharmacological Effects
The pharmacological profile of this compound includes:
- Neuroprotective Effects : By inhibiting AChE and BuChE, this compound may help protect neuronal cells from degeneration associated with cholinergic dysfunction .
- Antitumor Activity : Preliminary studies indicate that benzothiazole derivatives can exhibit cytotoxic effects against cancer cell lines. The specific antitumor efficacy of this compound remains to be fully elucidated but warrants further investigation .
Case Studies and Research Findings
Several studies have explored the biological activities of related benzothiazole compounds:
Study 1: Acetylcholinesterase Inhibition
A study focused on the synthesis and evaluation of various benzothiazole derivatives found that compounds similar to this compound exhibited significant inhibitory activity against AChE and BuChE. The results suggested potential applications in treating Alzheimer's disease .
Study 2: Antimicrobial Properties
Research on benzothiazole derivatives indicated that they possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. While specific data for this compound was not provided, the trends suggest a potential for similar activities .
Comparative Analysis with Similar Compounds
| Compound Name | AChE Inhibition | Antimicrobial Activity | Antitumor Activity |
|---|---|---|---|
| This compound | Yes | Potential | Under Investigation |
| Benzothiazole Derivative A | High | Yes | Moderate |
| Benzothiazole Derivative B | Moderate | No | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
